
1-Methyltetraphene-7,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyltetraphene-7,12-dione is a member of the angucycline family of compounds, known for their diverse biological activities, including anticancer and antibacterial properties . This compound is a derivative of tetrangulol, which is a naturally occurring quinone.
準備方法
The synthesis of 1-Methyltetraphene-7,12-dione involves several key steps:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction assembles the biaryl intermediate from 2-iodo-3-methoxy-5-methylbenzaldehyde and 2-(1,4-dimethoxy-3-(2-methylprop-1-en-1-yl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Ring-Closing Carbonyl-Olefin Metathesis: The biaryl product undergoes an iron-catalyzed ring-closing carbonyl-olefin metathesis reaction to form 1,7,12-trimethoxy-3-methyltetraphene.
Oxidation: The final step involves the oxidation of 1,7,12-trimethoxy-3-methyltetraphene to yield this compound.
化学反応の分析
1-Methyltetraphene-7,12-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinone form back to its hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydroxyl positions.
科学的研究の応用
1-Methyltetraphene-7,12-dione has several scientific research applications:
作用機序
The mechanism of action of 1-Methyltetraphene-7,12-dione involves its interaction with cellular targets, leading to various biological effects. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that can damage cellular components . This property is particularly useful in its anticancer activity, where it induces oxidative stress in cancer cells .
類似化合物との比較
1-Methyltetraphene-7,12-dione is unique among similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:
Tetrangulol: A simpler angucycline with similar biological activities.
Urdamycin L: Another angucycline with a different substitution pattern.
Aquayamycin: A quinone with distinct biological properties.
These compounds share a common quinone structure but differ in their substitution patterns and specific biological activities, highlighting the uniqueness of this compound .
特性
CAS番号 |
60451-76-5 |
|---|---|
分子式 |
C19H12O2 |
分子量 |
272.3 g/mol |
IUPAC名 |
1-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H12O2/c1-11-5-4-6-12-9-10-15-17(16(11)12)19(21)14-8-3-2-7-13(14)18(15)20/h2-10H,1H3 |
InChIキー |
BNYZXVUFMRUBIW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


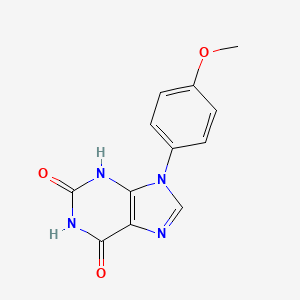
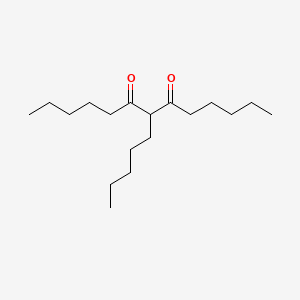
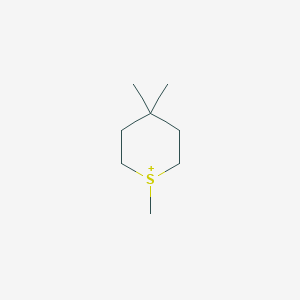
![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
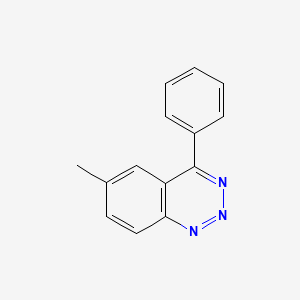
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)

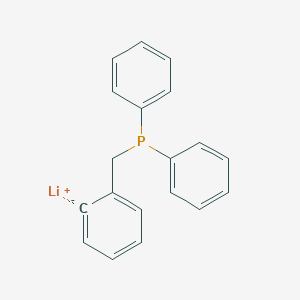
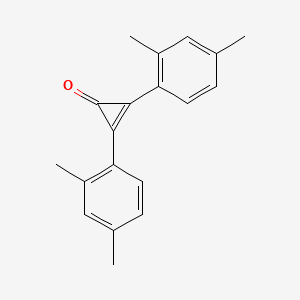
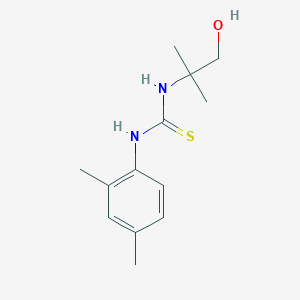
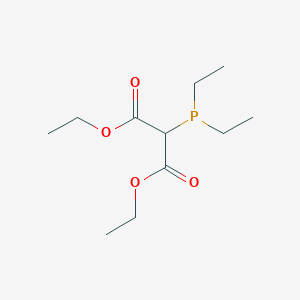
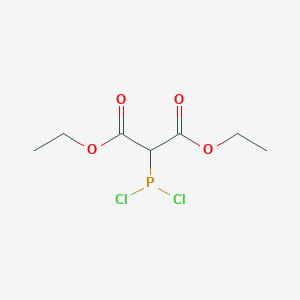
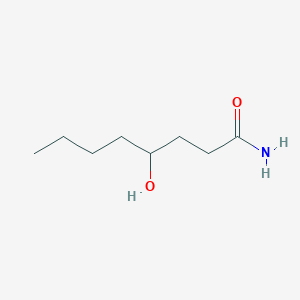
![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)
